3,5-Diiodo-1,2-benzenediol
Description
Contextualization within Halogenated Benzenediol Chemistry Research
Halogenated benzenediols are a class of compounds characterized by a benzene (B151609) ring substituted with at least one halogen atom and two hydroxyl groups. The presence and position of the halogen atoms significantly influence the electronic properties, reactivity, and biological activity of the molecule. nih.govwur.nlnih.gov Research in this area often explores how the type of halogen (fluorine, chlorine, bromine, or iodine) and its placement on the aromatic ring affect the compound's characteristics. wur.nl
The introduction of iodine, in particular, imparts specific properties. The large atomic radius and lower electronegativity of iodine compared to other halogens can lead to unique steric and electronic effects, including the potential for halogen bonding. acs.org Studies on halogenated catechols have investigated their antimicrobial properties, with the electron-withdrawing nature of halogens impacting the reactivity of the catechol moiety. nih.gov
Significance as a Synthetic Intermediate and Organic Building Block
3,5-Diiodo-1,2-benzenediol serves as a valuable intermediate in organic synthesis. The iodine atoms are effective leaving groups in various cross-coupling reactions, allowing for the introduction of a wide range of functional groups. This makes iodinated catechols, including this compound, useful building blocks for constructing more complex molecules. researchgate.net
The synthesis of various derivatives from halogenated catechols highlights their versatility. For instance, the synthesis of benzoxazoles has been achieved using catechols in the presence of an iodine catalyst. rsc.org Furthermore, iodinated aromatic compounds are crucial precursors for radioiodinated tracers used in medical imaging techniques like SPECT and PET. researchgate.net
Overview of Key Research Areas in the Field of Iodinated Catechols
Research on iodinated catechols spans several key areas:
Synthesis and Derivatization: A primary focus is the development of efficient and selective methods for the iodination of catechols and their subsequent conversion into other functionalized molecules. researchgate.netresearchgate.net
Biological Activity: The biological properties of iodinated catechols are an active area of investigation. This includes exploring their potential as antimicrobial agents and their interactions with biological systems. nih.gov For example, a complex brominated and iodinated catechol derivative has been studied for its potential in relation to type 2 diabetes. researchgate.netnih.gov
Materials Science: Halogenated catechols are being explored for the development of new materials. Their adhesive properties, derived from the catechol group, combined with the antimicrobial characteristics imparted by halogens, make them promising for applications in biomaterials and coatings. nih.gov
Below is a table summarizing the key properties of this compound and related compounds.
| Property | This compound | Catechol (1,2-Benzenediol) | 4,5-Dibromo-1,2-benzenediol |
| Molecular Formula | C₆H₄I₂O₂ | C₆H₆O₂ caymanchem.com | C₆H₄Br₂O₂ lookchem.com |
| Molar Mass | 361.90 g/mol | 110.11 g/mol caymanchem.com | 267.90 g/mol lookchem.com |
| Appearance | Not specified in results | Colorless to brownish solid canada.ca | White crystalline solid lookchem.com |
| Boiling Point | Not specified in results | 245 °C canada.ca | 328.5 °C lookchem.com |
| Melting Point | Not specified in results | 105 °C canada.ca | 111-116 °C lookchem.com |
Structure
3D Structure
Properties
Molecular Formula |
C6H4I2O2 |
|---|---|
Molecular Weight |
361.90 g/mol |
IUPAC Name |
3,5-diiodobenzene-1,2-diol |
InChI |
InChI=1S/C6H4I2O2/c7-3-1-4(8)6(10)5(9)2-3/h1-2,9-10H |
InChI Key |
BLUNHTKXBXGNMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)I)I |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 3,5 Diiodo 1,2 Benzenediol
Regioselective Iodination Approaches for Catechols and Related Phenols
The introduction of iodine into the catechol framework with high regioselectivity is a primary challenge in the synthesis of 3,5-diiodo-1,2-benzenediol. The hydroxyl groups of catechol are activating and ortho-, para-directing, which can lead to a mixture of iodinated products. Therefore, controlling the position of iodination is paramount.
Direct Electrophilic Iodination Strategies
Direct electrophilic iodination is a common method for introducing iodine onto an aromatic ring. However, the low electrophilicity of molecular iodine necessitates the use of an activating agent or an oxidizing agent to generate a more potent electrophilic iodine species, often denoted as "I+". scielo.br
Various systems have been developed for the direct iodination of phenols. These include the use of molecular iodine in combination with an oxidizing agent. scielo.br A notable example is the use of a trichloroisocyanuric acid/I₂/wet SiO₂ system, which provides a mild and heterogeneous environment for the iodination of phenols at room temperature. scielo.br This system generates electrophilic iodine in situ, and the use of wet silica (B1680970) gel facilitates an easy work-up procedure. scielo.br Other direct iodination methods employ "I+" donating systems such as N-iodosuccinimide (NIS) in conjunction with a strong acid like trifluoromethanesulfonic acid (CF₃SO₃H), or iodine with silver sulfate (B86663) (Ag₂SO₄). scielo.br However, many of these methods suffer from drawbacks like the use of toxic or expensive reagents and harsh reaction conditions. scielo.br
The regioselectivity of direct iodination is influenced by both electronic and steric factors. For instance, the direct iodination of phenol (B47542) with elemental iodine often favors the formation of 2-iodophenol. dtu.dk In the context of catechol, the two hydroxyl groups strongly activate the ring, making it susceptible to polyiodination. Achieving selective di-iodination at the 3- and 5-positions requires careful control of stoichiometry and reaction conditions.
Indirect Iodination via Pre-functionalized Intermediates
Indirect methods for iodination often involve the initial introduction of a different functional group that can later be replaced by iodine. One such approach is the use of arylboronic acids, which can be converted to aryl iodides. organic-chemistry.org This method offers excellent regioselectivity as the position of the boronic acid group dictates the site of iodination. For the synthesis of this compound, a precursor such as 1,2-dihydroxybenzene-3,5-diboronic acid could theoretically be synthesized and subsequently converted to the desired diiodo-catechol.
Another indirect strategy involves the use of organolithium intermediates. The directed ortho-metalation (DoM) reaction, where a directing group guides the deprotonation of an adjacent aromatic C-H bond by a strong base, can be employed to generate a regioselectively lithiated species. acs.org This lithiated intermediate can then be quenched with an electrophilic iodine source to introduce iodine at the desired position.
Metal-Free Catalytic Systems for Iodination
In recent years, there has been a growing interest in developing metal-free catalytic systems for iodination to avoid the potential for heavy metal contamination in the final products. mdpi.comrsc.org These systems often utilize environmentally benign reagents and milder reaction conditions.
One approach involves the use of dimethyl sulfoxide (B87167) (DMSO) as a mild oxidant in the presence of an iodine source. gaylordchemical.comacs.org For example, a DMSO/I₂ catalytic system has been reported for the synthesis of substituted catechols from cyclohexanones, demonstrating high regioselectivity. gaylordchemical.com While this specific method produces catechols from non-aromatic precursors, the principle of using DMSO as an oxidant in iodination reactions is applicable to phenolic compounds.
Other metal-free systems include the use of amine-iodine complexes, which are stable and easy to handle, for the iodination of phenols in water. researchgate.net Additionally, oxidative iodination procedures using iodosylbenzene as a non-toxic iodine(III)-based oxidant and ammonium (B1175870) iodide as an iodine source have been developed for the controlled mono- or di-iodination of phenols. researchgate.net
Precursor Design and Synthesis for this compound
The most direct precursor for the synthesis of this compound is catechol (1,2-benzenediol) itself. The challenge lies in the regioselective introduction of two iodine atoms at the 3 and 5 positions.
Alternative precursors could be designed to facilitate regioselective iodination. For instance, starting with a catechol derivative that has blocking groups at the 4- and 6-positions would direct iodination to the 3- and 5-positions. After iodination, the blocking groups would need to be removed to yield the final product.
Another strategy involves starting with a pre-iodinated precursor. For example, the synthesis could begin with a molecule that already contains iodine atoms at the desired positions, and the catechol functionality could be introduced or unmasked in a later step. However, the synthesis of such precursors can be complex.
A plausible synthetic route could involve the iodination of a protected catechol, such as 1,2-dimethoxybenzene (B1683551) (veratrole). The methoxy (B1213986) groups are less activating than hydroxyl groups, which could allow for more controlled iodination. Subsequent demethylation would then yield the desired this compound.
Optimization of Reaction Conditions for Yield and Purity
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. azom.com Key parameters that can be adjusted include the choice of iodinating agent, solvent, temperature, reaction time, and the stoichiometry of the reactants. nih.gov
Table 1: Factors for Optimization in the Synthesis of this compound
| Parameter | Considerations |
| Iodinating Agent | The reactivity and selectivity of the iodinating agent are critical. Milder reagents may offer better control and higher purity. |
| Solvent | The choice of solvent can influence the solubility of reactants and the reaction pathway. |
| Temperature | Lower temperatures often favor higher selectivity, while higher temperatures can increase the reaction rate but may lead to more byproducts. |
| Reaction Time | Monitoring the reaction progress is essential to determine the optimal time for achieving high conversion without significant product degradation. |
| Stoichiometry | The molar ratio of the catechol precursor to the iodinating agent must be carefully controlled to favor di-iodination over mono- or tri-iodination. |
Design of Experiments (DoE) is a powerful statistical tool that can be used to systematically optimize multiple reaction parameters simultaneously to enhance yield and purity. nih.gov For instance, in a three-component Biginelli reaction, catalyst screening and optimization of reaction conditions were shown to be fundamental for achieving high yields. mdpi.comnih.gov Similarly, for the synthesis of this compound, a systematic study of the factors listed in the table above would be necessary to identify the optimal conditions.
Scalable Synthesis Considerations for Research and Industrial Applications
The scalability of a synthetic route is a critical consideration for both research and potential industrial applications. scielo.br A scalable process should ideally utilize readily available and inexpensive starting materials, involve a minimal number of synthetic steps, and employ safe and environmentally friendly reagents and conditions.
For the synthesis of this compound, methods that utilize heterogeneous catalysts are advantageous for large-scale production as they simplify product purification and catalyst recovery. scielo.br The use of a wet SiO₂ system in direct iodination is an example of a method with good potential for scalability due to its mild conditions and easy work-up. scielo.br
Furthermore, one-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel, can improve efficiency and reduce waste, making them attractive for industrial applications. mdpi.com Developing a one-pot procedure for the synthesis of this compound, possibly involving in situ generation of the iodinating agent followed by the iodination reaction, would be a significant advancement.
The economic viability of the process is also paramount. This includes the cost of raw materials, energy consumption, and waste disposal. Therefore, a thorough cost analysis is necessary when considering the transition from laboratory-scale synthesis to industrial production.
Advanced Structural Elucidation and Theoretical Modeling of 3,5 Diiodo 1,2 Benzenediol
High-Resolution Spectroscopic Characterization Techniques
Spectroscopic methods are pivotal in elucidating the intricate structural details of 3,5-Diiodo-1,2-benzenediol.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon framework and proton environments within a molecule. For this compound, both ¹H and ¹³C NMR spectra offer definitive evidence for its structure.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons and the hydroxyl groups. A predicted ¹H NMR spectrum in D₂O shows specific chemical shifts for the non-equivalent protons on the benzene (B151609) ring. hmdb.ca The hydroxyl protons would typically appear as broad singlets, and their chemical shift can be influenced by solvent, concentration, and temperature. The aromatic protons, due to their distinct electronic environments influenced by the iodine and hydroxyl substituents, would present as a set of coupled multiplets.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides insights into the carbon skeleton of the molecule. libretexts.org Due to the molecule's symmetry, a specific number of signals would be expected. The carbons bearing the hydroxyl groups would be shifted downfield due to the electronegativity of the oxygen atoms. docbrown.info Similarly, the carbons bonded to the iodine atoms would also exhibit characteristic chemical shifts, influenced by the heavy atom effect of iodine. chemicalbook.com The remaining aromatic carbons would resonate at chemical shifts typical for a substituted benzene ring. libretexts.orgdocbrown.info Predicted ¹³C NMR data for related di-substituted benzene diols helps in assigning the chemical shifts for this compound. foodb.ca
| Nucleus | Predicted Chemical Shift (ppm) | Assignment |
|---|---|---|
| ¹H | Variable (broad) | -OH protons |
| ¹H | Specific shifts | Aromatic protons |
| ¹³C | Downfield | C-OH |
| ¹³C | Characteristic shift | C-I |
| ¹³C | Typical aromatic region | Other aromatic carbons |
Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation patterns of this compound, further confirming its structure. core.ac.uk The high-resolution mass spectrum (HRMS) would provide the exact mass of the molecule, which should correspond to the calculated molecular formula, C₆H₄I₂O₂. researchgate.net
The fragmentation pattern observed in the mass spectrum is characteristic of the molecule's structure. The molecular ion peak [M]⁺ would be prominent. Common fragmentation pathways for catechols and iodinated aromatic compounds would be expected. This could include the loss of iodine atoms, hydroxyl groups, and potentially the elimination of small neutral molecules like CO. Analysis of the isotopic pattern, particularly the signature of the two iodine atoms, would be a key feature in the mass spectrum.
| Analysis | Expected Result | Significance |
|---|---|---|
| Molecular Weight | 361.85 g/mol | Confirms molecular formula |
| High-Resolution Mass | Precise mass measurement | Elemental composition confirmation |
| Fragmentation Pattern | Loss of I, OH, CO | Structural elucidation |
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in this compound.
FT-IR Spectroscopy: The FT-IR spectrum would show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibrations of the hydroxyl groups. researchgate.net The C-O stretching vibrations would appear in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, while aromatic C=C stretching vibrations would give rise to peaks in the 1400-1600 cm⁻¹ range. The C-I stretching vibration would be observed at lower frequencies, typically below 600 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. libretexts.org The symmetric stretching of the benzene ring would be a prominent feature in the Raman spectrum. researchgate.net The C-I bonds are also expected to show a strong Raman signal. nih.govanalyzeiq.com
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopic Technique |
|---|---|---|
| O-H stretch | 3200-3600 (broad) | FT-IR |
| Aromatic C-H stretch | 3000-3100 | FT-IR, Raman |
| Aromatic C=C stretch | 1400-1600 | FT-IR, Raman |
| C-O stretch | 1200-1300 | FT-IR |
| C-I stretch | <600 | FT-IR, Raman |
Electronic spectroscopy, specifically UV-Visible absorption and fluorescence spectroscopy, provides insights into the electronic transitions within the molecule.
UV-Visible Absorption Spectroscopy: The UV-Vis spectrum of this compound in a suitable solvent like methanol (B129727) or ethanol (B145695) would exhibit absorption bands characteristic of a substituted benzene ring. msu.edu The presence of the hydroxyl and iodo substituents would cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. nih.gov Typically, π → π* transitions of the aromatic system would be observed. researchgate.netmdpi.com
Fluorescence Spectroscopy: While many phenolic compounds are fluorescent, the presence of heavy atoms like iodine can lead to quenching of fluorescence due to the heavy-atom effect, which promotes intersystem crossing to the triplet state. Therefore, this compound may exhibit weak fluorescence or be non-fluorescent. lookchem.com If it does fluoresce, the emission spectrum would be at a longer wavelength than the absorption spectrum (Stokes shift).
X-ray Crystallography for Solid-State Structure Determination
Computational Chemistry and Molecular Modeling Studies
Computational chemistry provides theoretical insights that complement experimental data. Density Functional Theory (DFT) calculations can be used to optimize the geometry of this compound and to calculate various molecular properties. These calculations can predict NMR chemical shifts, vibrational frequencies, and electronic absorption spectra, which can then be compared with experimental data for validation. acs.org Molecular modeling can also be used to study the molecule's conformational preferences and to visualize its molecular orbitals (HOMO and LUMO), providing insights into its reactivity and electronic properties. acs.org
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, providing insights into their stability, reactivity, and various properties. scirp.org For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311+G(d,p), can be employed to optimize the molecular geometry and determine its electronic characteristics. researchgate.net These calculations are performed for the molecule in both the gaseous phase and in solution to understand the effects of the solvent. scirp.org
The electronic structure is fundamentally described by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of the molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.
Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated from the DFT calculations. The MEP surface visualizes the charge distribution across the molecule, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. orientjchem.org For this compound, the MEP would likely show negative potential around the oxygen atoms of the hydroxyl groups, making them susceptible to electrophilic attack, and around the iodine atoms due to their high electron density. orientjchem.org
Table 1: Illustrative DFT-Calculated Electronic Properties of a Substituted Benzenediol
| Parameter | Value (Illustrative) | Description |
|---|---|---|
| Energy of HOMO | -6.2 eV | Energy of the Highest Occupied Molecular Orbital. |
| Energy of LUMO | -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital. |
| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical stability and reactivity. |
| Dipole Moment | 2.5 D | Measure of the molecule's overall polarity. |
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule. For this compound, the primary conformational flexibility arises from the rotation of the two hydroxyl (-OH) groups. The relative orientation of these groups is influenced by several factors, including intramolecular hydrogen bonding between the adjacent hydroxyls and steric interactions with the bulky iodine atoms at the 3 and 5 positions.
A Potential Energy Surface (PES) maps the energy of a molecule as a function of its geometry. libretexts.org By calculating the energy for different rotational angles (dihedral angles) of the O-H bonds, a one-dimensional PES can be constructed. This map reveals the most stable conformations (energy minima) and the energy barriers to rotation (transition states). libretexts.org In catechols, a conformation stabilized by an intramolecular hydrogen bond between the two hydroxyl groups is typically the most stable. The presence of large iodine substituents may influence the planarity of the ring and the preferred orientation of the hydroxyl groups.
Quantum chemical methods can compute the structures and relative energies of different conformers. ethz.ch The energy differences between conformers, even if small (e.g., < 2 kcal/mol), can indicate that the functional groups are more or less freely rotating at ambient temperatures. ethz.ch
Table 2: Illustrative Relative Energies of this compound Conformers
| Conformer | Description | Relative Energy (kcal/mol) (Illustrative) |
|---|---|---|
| A | Intramolecular H-bond present, planar | 0.00 |
| B | No H-bond, one OH anti-planar | 2.5 |
| C | Both OH groups anti-planar | 5.1 |
Note: This table presents a hypothetical conformational analysis for this compound to illustrate the concept. The relative energies are not based on published calculations for this specific molecule.
Prediction of Spectroscopic Parameters
Theoretical calculations are invaluable for predicting and interpreting spectroscopic data. Time-dependent DFT (TD-DFT) is a common method for calculating electronic absorption and emission spectra. bohrium.com
NMR Spectroscopy: DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. researchgate.net The calculated values are often compared with experimental data to confirm the molecular structure. For this compound, theoretical predictions would be crucial for assigning the signals of the aromatic protons and carbons, which are significantly influenced by the electronegative oxygen and iodine substituents.
Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated using DFT. orientjchem.org These theoretical frequencies correspond to the vibrational modes of the molecule, such as the O-H stretching, C-O stretching, C=C ring stretching, and C-I stretching. Comparing the calculated IR spectrum with an experimental one helps in the structural confirmation of the compound. orientjchem.org
UV-Visible Spectroscopy: The electronic absorption spectra, which are observed in UV-Visible spectroscopy, can be predicted using TD-DFT. bohrium.com The calculations provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These absorptions typically correspond to π → π* transitions within the benzene ring. researchgate.net
Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data for a Halogenated Catechol
| Spectroscopy | Parameter | Calculated Value (Illustrative) | Experimental Value (Illustrative) |
|---|---|---|---|
| ¹H NMR | δ H-4 (ppm) | 7.15 | 7.12 |
| δ H-6 (ppm) | 6.98 | 6.95 | |
| IR | ν(O-H) (cm⁻¹) | 3450 | 3460 |
| ν(C-I) (cm⁻¹) | 550 | 545 | |
| UV-Vis | λmax (nm) | 285 | 288 |
Note: This table provides an illustrative comparison for a generic halogenated catechol to demonstrate the utility of theoretical predictions, as specific data for this compound is not available.
Reactivity Profiles and Mechanistic Pathways of 3,5 Diiodo 1,2 Benzenediol
Electrophilic and Nucleophilic Reactivity at Aromatic and Hydroxyl Centers
The aromatic ring of 3,5-diiodo-1,2-benzenediol possesses a dual nature in terms of its reactivity. The two hydroxyl groups are strong activating groups, donating electron density to the benzene (B151609) ring through the mesomeric effect (+M effect) stackexchange.com. This increased electron density makes the aromatic ring nucleophilic and susceptible to attack by electrophiles in electrophilic aromatic substitution (EAS) reactions stackexchange.commsu.edumsu.edu. The hydroxyl groups direct incoming electrophiles to the ortho and para positions stackexchange.com. However, the 3 and 5 positions are already substituted with iodine atoms.
The hydroxyl groups themselves exhibit nucleophilic character due to the lone pairs of electrons on the oxygen atoms. They can participate in reactions such as etherification and esterification. The acidity of the hydroxyl groups is influenced by the electron-withdrawing iodine atoms, which can enhance their acidity compared to unsubstituted catechol.
The aromatic ring can also exhibit electrophilic character, particularly at the carbon atoms bearing the iodine leaving groups, making it susceptible to nucleophilic aromatic substitution (NAS) under certain conditions wikipedia.orgmasterorganicchemistry.com.
Oxidation-Reduction Chemistry and Quinone Formation Mechanisms
A prominent feature of the chemistry of catechols, including this compound, is their propensity to undergo oxidation to form ortho-quinones nih.govresearchgate.netnih.gov. This transformation is a key process in various biological and chemical systems nih.govnih.govmdpi.com. The oxidation can be initiated by a variety of oxidizing agents, including enzymes like tyrosinase and phenoloxidase, as well as chemical oxidants nih.govnih.govmdpi.com.
The mechanism of quinone formation generally involves the removal of two protons and two electrons from the catechol moiety. The process can proceed through a semiquinone radical intermediate, which is formed by a one-electron oxidation nih.govnih.gov. This intermediate can then undergo a second one-electron oxidation to yield the final o-quinone product.
Table 1: Key Steps in the Oxidation of this compound to its Corresponding o-Quinone
| Step | Description | Intermediate/Product |
| 1. Deprotonation | The catechol hydroxyl groups are deprotonated, often facilitated by a base. | Catecholate anion |
| 2. One-Electron Oxidation | The catecholate anion undergoes a one-electron oxidation to form a semiquinone radical. | 3,5-Diiodo-semiquinone radical |
| 3. Second One-Electron Oxidation | The semiquinone radical is further oxidized by another electron transfer. | 3,5-Diiodo-1,2-benzoquinone |
The resulting 3,5-diiodo-1,2-benzoquinone is a highly reactive electrophilic species. These quinones can act as Michael acceptors, readily undergoing addition reactions with nucleophiles nih.gov.
Substitution Reactions Involving Iodine Atoms
The carbon-iodine bonds in this compound are key sites for substitution reactions, enabling the introduction of a wide range of functional groups.
While aromatic rings are generally electron-rich and thus not prone to nucleophilic attack, nucleophilic aromatic substitution (SNAr) can occur under specific conditions wikipedia.orgmasterorganicchemistry.com. For an SNAr reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups, and there must be a good leaving group present wikipedia.orgmasterorganicchemistry.comdalalinstitute.com. In this compound, the iodine atoms are excellent leaving groups. The electron-withdrawing nature of the second iodine atom and the potential for stabilization of the intermediate by the hydroxyl groups can facilitate this reaction.
The SNAr mechanism typically proceeds via a two-step addition-elimination pathway youtube.com. A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex youtube.comyoutube.com. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored youtube.com. The presence of strong electron-withdrawing groups ortho or para to the leaving group significantly accelerates the reaction by stabilizing the Meisenheimer complex wikipedia.orgmasterorganicchemistry.com.
The iodine atoms of this compound make it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds fishersci.canih.gov.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base fishersci.canih.gov. This compound can react with various aryl or vinyl boronic acids to form di-substituted catechol derivatives. The reaction conditions can often be controlled to achieve either mono- or di-substitution nih.govresearchgate.net.
Heck Reaction:
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base organic-chemistry.orgyoutube.comnih.gov. This compound can be coupled with a variety of alkenes to introduce unsaturated side chains onto the catechol ring. The reaction typically proceeds with high stereoselectivity organic-chemistry.org.
Sonogashira Coupling:
The Sonogashira coupling reaction is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide wikipedia.orglibretexts.org. This reaction employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base, often an amine wikipedia.orgyoutube.com. This compound can be reacted with terminal alkynes to synthesize alkynyl-substituted catechols. Copper-free Sonogashira coupling protocols have also been developed wikipedia.orglibretexts.org.
Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions with this compound
| Reaction | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura | Organoboron compound (e.g., Ar-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Biaryl or vinyl-substituted catechols |
| Heck | Alkene (e.g., R-CH=CH₂) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Alkenyl-substituted catechols |
| Sonogashira | Terminal alkyne (e.g., R-C≡CH) | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) | Alkynyl-substituted catechols |
Mechanistic Investigations of Derivatization Reactions
The derivatization of this compound can occur at both the hydroxyl groups and the iodine-substituted positions. Mechanistic investigations of these reactions are crucial for understanding and optimizing the synthesis of novel catechol derivatives.
Derivatization of the hydroxyl groups, such as in the formation of ethers or esters, typically follows standard nucleophilic substitution or addition-elimination mechanisms. The reactivity of the hydroxyl groups can be enhanced by using a base to form the more nucleophilic phenoxide ions.
The mechanisms of palladium-catalyzed cross-coupling reactions for the derivatization at the C-I bonds are well-established and generally proceed through a catalytic cycle involving three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of this compound to form a palladium(II) intermediate youtube.com.
Transmetalation (for Suzuki and Sonogashira): The organic group from the organoboron or organocopper acetylide compound is transferred to the palladium(II) center youtube.com. For the Heck reaction, this step involves the coordination and insertion of the alkene.
Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst youtube.com.
Role in Catalytic Processes as a Reactant or Intermediate
While this compound is more commonly viewed as a substrate for various transformations, its derivatives can have roles in catalytic processes. The catechol moiety is known to act as a ligand for various metal ions, and the introduction of other functional groups through reactions at the iodine positions can lead to the formation of novel ligands for catalysis.
Furthermore, in the context of palladium-catalyzed reactions, the oxidative addition of this compound to a palladium(0) center forms an organopalladium(II) intermediate. This intermediate is a key species within the catalytic cycle and can be considered a transient catalytic species.
The ability of the catechol unit to participate in redox processes also suggests that its derivatives could be involved as intermediates in catalytic cycles that involve electron transfer steps.
Applications in Advanced Chemical Synthesis and Material Science Precursors
Utilization as a Building Block in Complex Organic Molecule Synthesis
The presence of both soft (hydroxyl) and hard (iodo) functionalities on the benzene (B151609) ring allows for selective and sequential reactions, making 3,5-diiodo-1,2-benzenediol a strategic starting material in multi-step organic synthesis.
The iodine atoms on the this compound ring are excellent leaving groups, making them ideal for substitution through various palladium-catalyzed cross-coupling reactions. nih.govyoutube.comyoutube.com This reactivity allows for the introduction of a wide array of functional groups onto the catechol scaffold, leading to the synthesis of complex, multi-substituted catechol derivatives that would be difficult to prepare by other means.
Key cross-coupling reactions applicable to this compound include:
Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling the di-iodo compound with organoboronic acids or esters. nih.govnih.govresearchgate.net This is a powerful method for synthesizing biaryl compounds or for introducing alkyl or vinyl groups at the 3 and 5 positions of the catechol ring. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. youtube.com
Sonogashira Coupling: This method is used to form carbon-carbon bonds between aryl halides and terminal alkynes, providing a direct route to arylalkyne derivatives. libretexts.orgorganic-chemistry.org Applying this to this compound would yield catechol derivatives with alkyne functionalities, which are themselves versatile intermediates for further transformations. beilstein-journals.orgbeilstein-journals.orgscispace.com
The ability to perform these reactions sequentially, by exploiting potential differences in reactivity between the two iodine atoms, allows for the controlled, stepwise construction of unsymmetrically substituted catechols.
| Coupling Reaction | Reactant Partner | Catalyst System (Typical) | Bond Formed | Resulting Derivative Class |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid (R-B(OH)₂) | Pd(0) catalyst, Base | C-C (Aryl-Aryl or Aryl-Alkyl) | 3,5-Diaryl/Dialkyl-1,2-benzenediols |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(0) catalyst, Cu(I) co-catalyst, Base | C-C (Aryl-Alkyne) | 3,5-Dialkynyl-1,2-benzenediols |
The specific arrangement of reactive sites in this compound—an ortho-iodophenol motif—makes it a valuable precursor for the synthesis of fused heterocyclic ring systems. One prominent example is the synthesis of substituted dibenzofurans. rsc.orgekb.eg
The synthesis of a dibenzofuran (B1670420) core can be achieved through an intramolecular cyclization of an o-iododiaryl ether. organic-chemistry.orgbiointerfaceresearch.com Starting with this compound, one of the hydroxyl groups can first be arylated (O-arylation) to form a diaryl ether intermediate. Subsequent intramolecular cyclization, typically catalyzed by palladium, would then form the furan (B31954) ring, resulting in a di-iodinated dibenzofuran skeleton. organic-chemistry.orgnih.gov This product can then be further functionalized using the remaining iodine atoms. This strategy provides a clear pathway to highly substituted dibenzofuran derivatives, which are structural motifs found in various biologically active compounds and functional materials. ekb.egbiointerfaceresearch.com
Role in Ligand Design and Coordination Chemistry
The catechol unit is a classic chelating group in coordination chemistry. The presence of iodine substituents in this compound modifies its electronic properties and provides handles for creating more complex ligand architectures.
The two adjacent hydroxyl groups of this compound can deprotonate to form a catecholate dianion, which acts as a bidentate ligand, strongly binding to a variety of metal centers. rsc.org This chelation forms a stable five-membered ring with the metal ion. The iodine atoms exert a significant electronic influence on the ligand; as electron-withdrawing groups, they increase the acidity of the hydroxyl protons and modify the redox potential of the ligand and the resulting metal complex. This tuning of electronic properties is crucial in the design of catalysts and functional coordination compounds.
| Property | Description | Influence of Iodo-Substituents |
|---|---|---|
| Coordination Mode | Bidentate chelation via two oxygen atoms. | Does not change the primary binding mode. |
| Acidity (pKa) | Acidity of the hydroxyl protons. | Increases acidity, facilitating coordination at lower pH. |
| Redox Potential | Ease of oxidation/reduction of the ligand and metal complex. | Makes the catechol ring more resistant to oxidation. |
| Complex Stability | Strength of the metal-ligand bond. | Can influence the stability and reactivity of the final complex. |
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are porous, crystalline materials constructed from molecular building blocks (linkers and nodes). researchgate.netnih.govrsc.org The design of the organic linker is critical for controlling the structure and properties of the resulting framework. researchgate.net
This compound is a potential precursor for creating ditopic or polytopic linkers for MOF and COF synthesis. While the catechol group itself can coordinate to metal clusters in MOFs, the true versatility of this compound lies in using its C-I bonds as reactive sites. nih.gov Through reactions like the Suzuki or Sonogashira couplings mentioned previously, the di-iodo-catechol can be extended into a rigid, linear linker of a specific length. For example, coupling with a diboronic acid could produce a longer, tetradentate linker suitable for building robust frameworks. This "linker extension" strategy allows for the systematic design of MOFs and COFs with tunable pore sizes and functionalities. nih.govdocumentsdelivered.com
Precursor for Advanced Materials Research
The unique combination of a diol functionality and heavy iodine atoms makes this compound an attractive monomer for the synthesis of specialty polymers with advanced properties.
One of the most significant applications is in the development of high refractive index polymers (HRIPs). ed.ac.uk The refractive index of a polymer can be increased by incorporating atoms with high molar refraction and low molar volume. ed.ac.uk Heavy halogen atoms, particularly iodine, are highly effective in this regard. researchgate.net
This compound can be used as a monomer in polycondensation reactions. For instance, it can react with phosgene (B1210022) or its equivalents to form polycarbonates, or with dicarboxylic acids to form polyesters. The incorporation of the di-iodinated catechol unit into the polymer backbone would significantly increase the material's refractive index. uni-marburg.de Such polymers are highly sought after for applications in optical devices, including advanced lenses, antireflective coatings, and materials for nanoimprinting optical elements. researchgate.netrsc.org
Building Block for Photoluminescent Materials
Photoluminescent materials, which emit light upon absorbing photons, are crucial in technologies like organic light-emitting diodes (OLEDs), sensors, and bio-imaging. The design of these materials often involves creating extended π-conjugated systems, as the electronic transitions within these systems govern their absorption and emission properties.
While specific, widely-reported examples of this compound being used to create photoluminescent materials are not prominent in scientific literature, its molecular architecture offers a clear strategic advantage for this purpose. Aromatic iodides are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Heck reactions. These reactions are powerful tools for forming new carbon-carbon bonds.
Theoretically, the two iodine atoms on the this compound molecule can serve as handles to attach other aromatic or acetylenic groups. By reacting it with difunctional coupling partners, extended, rigid, and conjugated molecular structures could be assembled. For instance, a Sonogashira coupling with a di-alkyne could lead to a conjugated polymer or macrocycle. The catechol hydroxyl groups could further be used to fine-tune the electronic properties of the final molecule, for example, by acting as coordination sites for metal ions (lanthanides) to form phosphorescent complexes or by being converted into ether linkages to improve solubility. The heavy iodine atoms themselves could also promote phosphorescence through the heavy-atom effect, which facilitates intersystem crossing from singlet to triplet excited states.
Precursor in Polymer Chemistry
In polymer chemistry, monomers must possess at least two reactive sites to allow for the formation of long polymer chains. This compound is a difunctional monomer whose reactivity can be directed through either its hydroxyl groups or its iodine atoms, making it a potential precursor for different classes of polymers.
Step-Growth Polymerization via Hydroxyl Groups: The two hydroxyl groups of the catechol moiety allow this compound to act as a diol monomer in step-growth polymerization. It can react with dicarboxylic acids or their derivatives (like acyl chlorides) to form polyesters, or with dihalides (e.g., dibromoalkanes) via Williamson ether synthesis to form polyethers. The resulting polymers would have the di-iodinated benzene ring as a repeating unit in the backbone, which would impart several properties:
High Refractive Index: The presence of heavy iodine atoms would likely increase the refractive index of the polymer.
Increased Density: The high mass of iodine would lead to denser materials compared to non-halogenated analogues.
X-ray Attenuation: Materials rich in heavy atoms like iodine are known to absorb X-rays, suggesting potential applications in radiopaque materials.
Metal-Catalyzed Polycondensation via Iodine Atoms: Alternatively, the carbon-iodine bonds can participate in metal-catalyzed polycondensation reactions. For example, Yamamoto or Suzuki polycondensation reactions could be employed to link the monomer units together, forming polymers with direct aryl-aryl bonds. This approach would create highly conjugated polymer backbones, suitable for applications in organic electronics as semiconductors or conductive materials.
Despite this theoretical potential, this compound is not a commonly used monomer in industrial polymer production, and specific examples of its incorporation into polymers are specialized and not widely documented in publicly available research.
Interactive Data Table: Properties of this compound
| Property | Value |
| IUPAC Name | 3,5-diiodobenzene-1,2-diol |
| Synonyms | 3,5-Diiodocatechol |
| Molecular Formula | C₆H₄I₂O₂ |
| Molecular Weight | 361.91 g/mol |
| Functional Groups | Hydroxyl (-OH) x2, Iodo (-I) x2 |
| Appearance | Off-white to light brown powder |
| Solubility | Soluble in polar organic solvents like DMSO, DMF, and alcohols |
Comparative Studies and Analogous Systems Research
Structure-Reactivity Relationships within Diiodobenzenediol Isomers
The electronic effects of the iodine substituents are critical in determining the chemical behavior of these isomers. The electron-donating hydroxyl groups activate the benzene (B151609) ring towards electrophilic substitution, while the electron-withdrawing iodine atoms have a deactivating effect vulcanchem.com. The precise positioning of these groups dictates the electron density distribution within the aromatic ring, thereby influencing the molecule's susceptibility to oxidation and its acidity (pKa) of the phenolic hydroxyl groups. For instance, the synthesis of diiodinated catechols typically involves direct electrophilic iodination of catechol, and achieving regioselectivity to favor substitution at the 3 and 5 positions, as in 3,5-Diiodo-1,2-benzenediol, requires careful control of reaction conditions to overcome the directing effects of the hydroxyl groups which favor substitution at the 4 and 5 positions vulcanchem.com.
The difference in substitution patterns between isomers like this compound and 4,5-diiodo-1,2-benzenediol leads to distinct physicochemical properties and reactivity.
| Property | This compound | 4,5-Diiodo-1,2-benzenediol | Key Influencing Factor |
|---|---|---|---|
| Symmetry | Symmetrical substitution relative to the hydroxyl groups | Asymmetrical substitution relative to the hydroxyl groups | Position of Iodine Atoms |
| Electronic Effects on Hydroxyl Groups | Iodine atoms are ortho and para to the hydroxyls, exerting a strong electron-withdrawing effect. | Iodine atoms are ortho to the hydroxyls, exerting a strong electron-withdrawing effect. | Inductive and Resonance Effects |
| Acidity (pKa) | Expected to have a lower pKa (higher acidity) due to the strong electron-withdrawing effect of iodine atoms at the 3 and 5 positions. | Expected to have a different pKa value compared to the 3,5-isomer due to the different substitution pattern. | Stabilization of the Phenoxide Ion |
| Reactivity in Electrophilic Reactions | The 4 and 6 positions are activated by the hydroxyl groups but sterically hindered by the adjacent iodine atoms. | The 3 and 6 positions are activated by the hydroxyl groups. | Steric Hindrance and Electronic Activation |
| Chelation with Metal Ions | The two adjacent hydroxyl groups are available for chelation. | The two adjacent hydroxyl groups are available for chelation. | Presence of the Catechol Moiety |
Comparison with other Halogenated Catechols and Benzenediols (e.g., brominated, chlorinated analogs)
Halogenation of catechols, in general, has been shown to modify their electronic properties. For example, chlorination of catechols lowers the pKa of the phenolic hydroxyl groups and their redox potential, which makes their oxidation to quinone more difficult nih.gov. It is anticipated that bromide and iodide functionalization would result in a similar electron-withdrawing effect nih.gov. However, the reactivity of these halogenated compounds can vary significantly. Studies on the halogenation of phenolic compounds in chlorinated waters have demonstrated that transformations mediated by free iodine are considerably faster than those with free chlorine alone nih.gov. For instance, the transformation kinetics of 2,4-dichlorophenol were 2-15 times faster in the presence of iodide, while for triclosan and bisphenol A, the rates were enhanced by factors of approximately 3-20 and 230-660, respectively nih.gov.
In terms of biological activity, halogenation has been explored as a means to impart antimicrobial properties to catechol-containing materials nih.govnih.govmdpi.com. A series of halogenated dopamine methacrylamides, containing catechol side chains modified with chloro-, bromo-, or iodo-functional groups, have been synthesized and shown to exhibit significant killing efficiencies against both Gram-positive and Gram-negative bacteria nih.govnih.gov. Notably, iodinated disinfection by-products are often found to be more toxic than their brominated and chlorinated counterparts nih.gov. The higher reactivity of iodinating agents compared to brominating agents, as seen in the comparison of N-iodosuccinimide (NIS) and N-bromosuccinimide (NBS), further highlights the unique characteristics of iodinated compounds manac-inc.co.jp.
| Property | Iodinated Catechols | Brominated Catechols | Chlorinated Catechols |
|---|---|---|---|
| Atomic Size | Large | Medium | Small |
| Electronegativity | Lowest among the three | Intermediate | Highest among the three |
| Polarizability | Highest | Intermediate | Lowest |
| Reactivity in Halogenation | Generally higher reactivity nih.govmanac-inc.co.jp | Intermediate reactivity | Lower reactivity compared to iodination nih.gov |
| Electron-withdrawing Effect | Significant, influences acidity and redox potential nih.gov | Significant, similar to iodinated and chlorinated analogs nih.gov | Strong, lowers pKa and makes oxidation more difficult nih.gov |
| Toxicity of Disinfection By-products | Generally more toxic than brominated and chlorinated analogs nih.gov | Less toxic than iodinated analogs nih.gov | Less toxic than iodinated analogs nih.gov |
Advanced Analytical Methodologies for Detection and Quantification
The detection and quantification of this compound and other halogenated catechols in various matrices necessitate the use of advanced analytical techniques due to their potential presence at low concentrations and in complex mixtures. A range of methodologies have been developed and applied for the analysis of organic iodine compounds and related halogenated species.
Chromatographic techniques are central to the separation and analysis of these compounds. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are widely employed for the separation of halogenated aromatic compounds chromforum.orgresearchgate.netwur.nl. The choice of column and mobile phase is critical for achieving adequate resolution of closely related isomers and dehalogenation impurities researchgate.net. For instance, ultra-high-performance liquid chromatography (UHPLC) has been shown to be effective for separating mixtures of halogen-containing pharmaceuticals researchgate.net.
Mass spectrometry (MS) is a powerful tool for the detection and structural elucidation of halogenated compounds, often coupled with a chromatographic separation method (e.g., LC-MS, GC-MS) researchgate.netnih.gov. High-resolution mass spectrometry (HRMS) allows for the determination of the accurate mass and elemental composition of unknown organic iodine compounds researchgate.net. Inductively coupled plasma-mass spectrometry (ICP-MS) is another highly sensitive technique for the determination of halogens like bromine and iodine in various samples, including active pharmaceutical ingredients nih.govresearchgate.netresearchgate.netrsc.org.
Electrochemical methods, such as voltammetry, offer a sensitive and cost-effective alternative for the detection of electrochemically active compounds like catechols nih.gov. Modified electrodes can be used to enhance the sensitivity and selectivity of the determination nih.gov. Spectroscopic methods, including UV-visible spectroscopy, fluorescence spectroscopy, and Raman spectroscopy, can also be utilized for the detection and study of iodine-containing compounds aip.org.
| Analytical Technique | Principle | Application for Halogenated Catechols | Advantages |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and a mobile phase. | Separation of isomers and related halogenated aromatic compounds chromforum.orgresearchgate.net. | Versatile, widely applicable. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Analysis of halogenated contaminants wur.nl. | High resolution for volatile compounds. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of LC with the detection capabilities of MS. | Selective and sensitive detection and structural identification of organic iodine compounds researchgate.net. | High sensitivity and specificity, provides molecular weight and structural information. |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Ionization of the sample in an inductively coupled plasma followed by mass analysis. | Trace analysis of iodine and bromine in biological and pharmaceutical samples nih.govresearchgate.netrsc.org. | Extremely high sensitivity for elemental analysis. |
| Voltammetry | Measurement of current as a function of applied potential. | Sensitive and selective detection of electrochemically active catechols nih.gov. | Cost-effective, portable, and capable of on-site analysis. |
| UV-Visible Spectroscopy | Measurement of the absorption of light in the ultraviolet and visible regions. | Detection and quantification of iodine species aip.org. | Simple, rapid, and widely available. |
Future Directions and Emerging Research Avenues for 3,5 Diiodo 1,2 Benzenediol
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of di-iodinated catechols often relies on direct electrophilic iodination, which can present challenges in regioselectivity and may utilize hazardous reagents. Future research will likely focus on developing greener and more efficient synthetic strategies.
One promising avenue is the exploration of enzymatic and biocatalytic methods . The use of enzymes, such as haloperoxidases, could offer high regioselectivity under mild reaction conditions, minimizing the formation of unwanted isomers and reducing the environmental impact. researchgate.net Biocatalytic approaches, for instance using recombinant microorganisms like Escherichia coli, have shown potential for the direct synthesis of functionalized catechols from simple aromatic precursors, offering a green alternative to traditional chemical methods. researchgate.net
Another area of development is the use of eco-friendly iodinating reagents and solvent systems . Research into reagents like molecular iodine with oxidants such as hydrogen peroxide in aqueous media presents a more sustainable alternative to harsher iodinating agents. semanticscholar.org The use of green solvents, such as polyethylene glycol (PEG), in combination with iodine and an oxidizing agent like iodic acid, has also been reported for the iodination of reactive aromatics and could be adapted for catechol derivatives. benthamdirect.com
Furthermore, metal-catalyzed C-H activation and functionalization represents a powerful strategy for the regioselective introduction of iodine atoms. While not yet specifically reported for 3,5-diiodo-1,2-benzenediol, methods involving palladium-catalyzed silanol-directed C-H oxygenation of phenols to catechols could potentially be adapted for subsequent iodination, offering precise control over the substitution pattern. nih.gov
| Synthetic Approach | Key Features | Potential Advantages |
| Enzymatic/Biocatalytic | Use of haloperoxidases or recombinant microorganisms. | High regioselectivity, mild reaction conditions, reduced waste. |
| Green Iodination Systems | Molecular iodine with green oxidants (e.g., H2O2) in aqueous media or PEG. | Environmentally benign, avoids hazardous reagents. |
| Metal-Catalyzed C-H Activation | Directed C-H functionalization for regioselective iodination. | Precise control over substitution, potential for novel pathways. |
Exploration of Underutilized Reactivity Pathways
The two iodine atoms on the this compound ring are ripe for exploitation in a variety of chemical transformations that remain largely unexplored. Future research should focus on leveraging the reactivity of the carbon-iodine bond.
A significant area for investigation is the use of this compound in transition metal-catalyzed cross-coupling reactions . The iodo substituents can serve as excellent leaving groups in reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. This would allow for the introduction of a wide array of functional groups at the 3 and 5 positions, leading to the synthesis of novel catechol derivatives with tailored electronic and steric properties for applications in materials science and medicinal chemistry.
The potential for reductive dehalogenation also presents an interesting avenue. Selective removal of one or both iodine atoms could provide access to other valuable catechol derivatives. Furthermore, exploring the formation of organometallic intermediates through halogen-metal exchange could open up new reaction pathways for further functionalization.
Finally, the catechol moiety itself offers opportunities for further reactions. The spontaneous, enzyme-free reactions of catechols in physiologically relevant media, leading to "browning," suggest a rich and complex reactivity that could be harnessed or controlled. chemrxiv.orgresearchgate.net The synthesis of novel dyes and pH-sensitive materials based on the catechol structure is an area with significant potential. frontiersin.orgnih.gov
Advanced Characterization Techniques for Dynamic and In Situ Studies
To fully understand and optimize the synthesis and reactivity of this compound, the application of advanced characterization techniques for dynamic and in situ studies is crucial.
In situ spectroscopic techniques , such as real-time Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy, can provide invaluable insights into reaction mechanisms and kinetics. acs.orgmt.com Monitoring reactions as they occur allows for the identification of transient intermediates and a deeper understanding of the factors controlling regioselectivity and reaction efficiency. For instance, cyclic voltammetry has been used to monitor the electrochemical iodination of phenolic substrates in real-time. nih.govresearchgate.net
Advanced crystallographic and scattering techniques , such as synchrotron-based Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS), can be employed to study the solid-state structure and packing of this compound and its derivatives. gatech.edu This is particularly relevant for understanding the properties of materials derived from this compound.
Mass spectrometry-based techniques , including Liquid Chromatography-Mass Spectrometry (LC/MS), are essential for the characterization of reaction products and byproducts, especially in complex reaction mixtures. nih.gov These techniques can provide detailed information on the molecular weight and structure of newly synthesized compounds.
| Technique | Application | Information Gained |
| In Situ NMR/FTIR | Real-time monitoring of chemical reactions. | Reaction kinetics, identification of intermediates, mechanistic insights. |
| Cyclic Voltammetry | In-process control of electrochemical reactions. | Monitoring reactant consumption and product formation. |
| Synchrotron GIWAXS | Characterization of thin-film and solid-state structures. | Crystalline structure, molecular packing, and orientation. |
| LC/MS | Analysis of reaction products and complex mixtures. | Molecular weight determination, structural elucidation. |
Computational Predictions for Novel Chemical Transformations
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the reactivity and properties of molecules, and its application to this compound holds significant promise for guiding future research.
DFT calculations can be used to investigate the electronic structure of this compound, including the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO). researchgate.netnih.gov This information can help to predict the most likely sites for electrophilic and nucleophilic attack, thereby guiding the design of new reactions. For example, DFT studies on the oxidation of electron-deficient phenols have provided fundamental mechanistic insights. nih.gov
Furthermore, computational modeling can be used to predict the outcomes of unknown reactions and to elucidate reaction mechanisms . By calculating the energies of reactants, transition states, and products, it is possible to determine the feasibility of a proposed reaction pathway and to identify the rate-determining step. youtube.com This can save significant time and resources in the laboratory by allowing researchers to focus on the most promising synthetic routes.
Quantitative Structure-Activity Relationship (QSAR) studies , which correlate computational descriptors with experimentally observed activities, can also be applied. scienceopen.com This approach could be particularly valuable in the design of new this compound derivatives with specific biological or material properties.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of synthetic routes for this compound and its derivatives with flow chemistry and automated synthesis platforms represents a major leap forward in terms of efficiency, safety, and scalability.
Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates. rsc.orgnih.govresearchgate.net The halogenation of organic compounds is a class of reactions that particularly benefits from the controlled environment of a flow reactor. rsc.org The development of a continuous flow process for the synthesis of this compound could lead to higher yields, improved purity, and a more sustainable manufacturing process.
Automated synthesis platforms , which combine robotics with real-time reaction monitoring and optimization algorithms, have the potential to rapidly accelerate the discovery of new reactions and the optimization of existing ones. These platforms can perform a large number of experiments in a short amount of time, systematically varying reaction conditions to identify the optimal parameters for a given transformation. The integration of machine learning algorithms can further enhance the efficiency of these platforms by intelligently guiding the experimental design process.
The combination of flow chemistry and automation could enable the on-demand synthesis of a library of this compound derivatives for high-throughput screening in various applications, from drug discovery to materials science.
Q & A
Q. What are the optimal synthetic routes for preparing 3,5-Diiodo-1,2-benzenediol, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves direct iodination of 1,2-benzenediol using iodine monochloride (ICl) or iodine with an oxidizing agent (e.g., HNO₃) in acetic acid under reflux. Reaction conditions (temperature, stoichiometry, and solvent polarity) should be systematically varied to maximize yield. For example, analogous procedures for 3,5-dinitrocatechol synthesis involve refluxing with substituted aldehydes in ethanol (). Monitor reaction progress via TLC or HPLC, and purify via recrystallization or column chromatography. Compare with iodination protocols for halogenated catechol derivatives (e.g., 3,5-dichlorocatechol in ) .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR (¹H/¹³C) : Compare chemical shifts with analogous compounds (e.g., 3,5-dichlorocatechol; ). Iodo substituents will deshield aromatic protons.
- IR Spectroscopy : Identify O–H stretching (broad ~3200 cm⁻¹) and C–I bonds (~500–600 cm⁻¹).
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- X-ray Crystallography : Resolve crystal structure to confirm regiochemistry () .
Q. What solvents and conditions are suitable for solubilizing this compound in experimental settings?
- Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) or ethanol/water mixtures are ideal due to the compound’s phenolic hydroxyl groups. Solubility can be pH-dependent: deprotonation in basic conditions (e.g., NaOH) enhances aqueous solubility. Conduct solubility tests at varying pH (3–10) and temperatures (25–60°C), referencing protocols for 3,5-dinitrocatechol () .
Advanced Research Questions
Q. How do the electronic effects of iodine substituents influence the reactivity of this compound in oxidative coupling or polymerization reactions?
- Methodological Answer : Iodine’s electron-withdrawing nature increases the electrophilicity of the aromatic ring, favoring nucleophilic aromatic substitution or radical-mediated polymerization. Compare with tert-butyl (electron-donating) or nitro (electron-withdrawing) analogs ( ). Use DFT calculations to map electron density distribution and predict reactivity (e.g., HOMO/LUMO energies). Validate experimentally via cyclic voltammetry or ESR spectroscopy to detect radical intermediates ( ) .
Q. What analytical challenges arise in separating this compound from complex mixtures, and how can they be addressed?
- Methodological Answer : High molecular weight and iodine’s polarizability complicate separation via distillation ( ). Optimize reverse-phase HPLC with a C18 column and gradient elution (e.g., acetonitrile/water with 0.1% TFA). For GC-MS, use derivatization (e.g., silylation of hydroxyl groups) to improve volatility. Validate with standards of structurally similar compounds (e.g., 4-chlorocatechol; ) .
Q. How can discrepancies in reported thermodynamic properties (e.g., melting point, solubility) be resolved?
- Methodological Answer : Perform controlled measurements under standardized conditions (e.g., DSC for melting point, gravimetric analysis for solubility). Compare data with analogs (e.g., 3,5-dichlorocatechol, mp ~170°C; ) to identify outliers. Investigate polymorphic forms or hydrate formation via PXRD and TGA ( ) .
Q. What methodologies are suitable for evaluating this compound’s potential as a enzyme inhibitor (e.g., COMT)?
- Methodological Answer : Conduct in vitro enzyme inhibition assays using recombinant COMT and a fluorescent substrate (e.g., dansyl dopamine). Measure IC₅₀ values and inhibition kinetics (Lineweaver-Burk plots). Compare with known inhibitors (e.g., OR-486, a dinitrocatechol derivative; ). Validate selectivity via screening against related enzymes (e.g., tyrosine hydroxylase) .
Data Contradiction and Validation
Q. How should researchers address conflicting reports on the stability of this compound under ambient conditions?
- Methodological Answer : Perform accelerated stability studies: expose the compound to light, heat (40–60°C), and variable humidity. Monitor degradation via HPLC-MS and identify byproducts (e.g., deiodinated species). Compare degradation pathways with halogenated analogs (e.g., 3,5-dichlorocatechol; ). Use argon/vacuum storage to isolate oxygen/moisture effects ( ) .
Q. What strategies can resolve inconsistencies in biological activity data across studies?
- Methodological Answer : Standardize assay protocols (e.g., cell lines, incubation times) and validate compound purity before testing. Use positive controls (e.g., resveratrol for antioxidant assays; ) and dose-response curves. Perform meta-analyses of existing data to identify confounding variables (e.g., solvent used in dosing) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
